molecular formula C12H13NO B1311467 N-[4-(2-Furyl)benzyl]-N-methylamine CAS No. 859850-67-2

N-[4-(2-Furyl)benzyl]-N-methylamine

Cat. No. B1311467
M. Wt: 187.24 g/mol
InChI Key: QJHXIMBULPYCDO-UHFFFAOYSA-N
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Description

N-[4-(2-Furyl)benzyl]-N-methylamine is a chemical compound used in laboratory settings . It is also known as benzyl[(furan-2-yl)methyl]amine . The CAS number for this compound is 859850-67-2 .


Molecular Structure Analysis

The InChI code for N-[4-(2-Furyl)benzyl]-N-methylamine is 1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-[4-(2-Furyl)benzyl]-N-methylamine has a molecular weight of 187.24 . It is a liquid at room temperature . The compound is considered hazardous .

Scientific Research Applications

  • Coordination Chemistry and Material Sciences

    • Furanyl-functionalised 2,2’:6’,2’’-terpyridines and their derived metal complexes find applications in coordination chemistry and material sciences .
    • These compounds form stable assemblies due to the thermodynamic chelate effect .
    • They have excellent complexing properties as N-donor ligands toward numerous main-group, transition-metal and lanthanide cations .
  • Medicinal Chemistry

    • Furanyl-functionalised compounds also find applications in medicinal chemistry .
    • The rich chemistry associated with five-membered heterocycles allows various chemical modifications .
    • Combining the intrinsic properties of the two heteroaromatics should allow both the preparation of original molecular compounds and the conception of advanced (polymeric) materials featuring novel properties .
  • Photovoltaic Applications

    • These compounds are used for photovoltaic applications .
    • Five-membered heterocycles such as furan, pyrrole, selenophene, tellurophene or thiophene possess interesting features such as the capability to undergo chemical and electrochemical oxidation to afford polymers .
    • These polymeric materials generally exhibit photophysical properties, making them interesting in materials science .
  • Catalysis

    • Furanyl-functionalised compounds are used as catalysts .
    • The σ-donor/π-acceptor character of the dative M–N pyridine bond contributes additionally to the stability of the resulting complexes .
  • Biomass Conversion and Biorefinery

    • Furfurals derived from biomass have been used in the synthesis of various biofuels and renewable chemicals .
    • Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .
  • Green Chemistry

    • The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials .
    • Particular emphasis has been attributed to using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
    • Catalysis remains at the heart of organic synthesis and has a ubiquitous presence in the organic chemistry literature .
    • Catalytic processes are increasingly used in the chemistry of renewables under commercially relevant and environmentally acceptable conditions .
  • Chemical Synthesis

    • Furanyl-functionalised compounds are used in chemical synthesis .
    • Different synthetic routes leading to terpyridines functionalised with furan heterocycles are reviewed .
    • The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions .
  • Environmental Chemistry

    • In the context of a more environmentally friendly and “greener” chemistry, an adaptation of this well-established method was proposed with the aim of reducing the solvent use .
    • Two equivalents of neat 2-acetylpyridine were reacted with one equivalent of an aldehyde in the presence of sodium hydroxide without solvent, thus yielding 1,5-diketo-derivatives .

Safety And Hazards

N-[4-(2-Furyl)benzyl]-N-methylamine is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised. In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

properties

IUPAC Name

1-[4-(furan-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHXIMBULPYCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428731
Record name N-[4-(2-Furyl)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Furyl)benzyl]-N-methylamine

CAS RN

859850-67-2
Record name N-[4-(2-Furyl)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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